molecular formula C27H28F3N3O5S B2828492 7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-69-2

7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2828492
CAS No.: 688053-69-2
M. Wt: 563.59
InChI Key: JWBPHIVMDWPDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] ring system. Key structural elements include:

  • Hexyl side chain at position 7: Terminates in a 6-oxo group and a substituted piperidine moiety.
  • Piperidine substituent: The 4-hydroxy and 4-[3-(trifluoromethyl)phenyl] groups contribute to hydrogen bonding and lipophilicity, respectively. The trifluoromethyl group improves metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

7-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O5S/c28-27(29,30)18-6-4-5-17(13-18)26(36)8-11-32(12-9-26)23(34)7-2-1-3-10-33-24(35)19-14-21-22(38-16-37-21)15-20(19)31-25(33)39/h4-6,13-15,19,36H,1-3,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVYBMNRYZEEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule notable for its diverse functional groups and structural features. This article explores its biological activity, focusing on its potential pharmacological applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N3O5SC_{24}H_{22}F_3N_3O_5S, with a molecular weight of approximately 521.5 g/mol. The unique structural components include:

  • Quinazolinone Core : Known for various pharmacological effects including anti-cancer and anti-inflammatory activities.
  • Piperidine Ring : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity, potentially improving bioavailability.

Anticancer Properties

Initial studies suggest that the compound exhibits significant anticancer activity. The quinazolinone structure is often associated with various anti-cancer mechanisms. For instance:

  • Mechanism of Action : The compound may interact with specific receptors or enzymes involved in cancer cell proliferation and survival pathways. Research indicates that similar compounds can induce apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The presence of hydroxyl and trifluoromethyl groups may contribute to the anti-inflammatory properties of this compound. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.

Synthesis and Evaluation of Biological Activity

The synthesis of this compound typically involves complex organic reactions designed to optimize yields while minimizing by-products. The biological evaluation often includes assays such as:

  • MTT Assay : Used to assess cytotoxicity against various human cancer cell lines.
Cell LineIC50 (µM)Notes
AGS2.63 ± 0.17Significant antiproliferative effect observed
HCT-116Not DeterminedFurther exploration needed
A-549Not DeterminedFurther exploration needed

These results highlight the compound's potential efficacy compared to established anticancer agents like 5-fluorouracil .

Case Studies and Comparative Analysis

Several studies have investigated compounds structurally similar to This compound , demonstrating varying degrees of biological activity.

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-hydroxy-4-(trifluoromethyl)coumarinTrifluoromethyl group; hydroxyl functionalityAntioxidant properties
4,4,4-trifluoro-1-phenylbutane-1,3-dioneTrifluoromethyl group; carbonyl functionalityPotential anti-inflammatory effects
Indole derivativesDiverse biological activities; structural similaritiesAnti-cancer properties

This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological properties that warrant further investigation.

Future Directions

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Techniques such as molecular docking simulations and surface plasmon resonance could provide insights into its binding affinities and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Compound A : 7-{6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

  • Structural differences :
    • Piperazine ring (vs. piperidine in the target compound), introducing an additional nitrogen.
    • 2-Fluorophenyl substituent (vs. 3-(trifluoromethyl)phenyl).
  • Impact :
    • Piperazine’s basic nitrogen may alter solubility and binding kinetics.
    • Fluorine’s smaller size and lower lipophilicity compared to CF₃ could reduce target affinity and metabolic stability.

Compound B : 7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

  • Structural differences :
    • 3-Methoxyphenyl group (electron-donating) vs. electron-withdrawing CF₃.
  • Impact :
    • Methoxy group increases solubility but may reduce receptor binding due to weaker hydrophobic interactions.

Piperidine-Based Analogues

Compound C : Derivatives with simplified piperidine substituents (e.g., 4-hydroxy-4-phenylpiperidine)

  • Structural differences :
    • Lack of trifluoromethyl group.
  • Impact :
    • Reduced lipophilicity and metabolic stability compared to the target compound.

Heterocyclic Core Modifications

Compound D: Phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

  • Structural differences: Quinolinone core (vs. quinazolinone). Absence of sulfanylidene and hexyl side chain.
  • Impact :
    • Reduced electrophilicity and altered binding modes due to missing sulfur and side chain.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) ~650 (estimated) 557.6 510.61 325.3 (estimated)
Key Substituents 3-CF₃, 4-OH 2-F, piperazine 3-OCH₃, piperazine Phenyl, quinolinone
LogP (estimated) ~3.8 ~2.9 ~2.5 ~2.1
Biological Activity Potential kinase inhibition (speculative) Anticholinesterase (analogue data) Antimicrobial (structural inference) Electrophilic reactivity

Research Findings and Implications

  • Synthetic Feasibility : Piperidine derivatives (target compound) may offer synthetic advantages over piperazine analogues due to commercial availability of precursors .
  • Biological Selectivity : Substituent positioning (e.g., 3-CF₃ vs. 2-F or 4-OCH₃) significantly impacts target affinity and off-target effects, as seen in triazole derivatives .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis involves multi-step protocols, typically including:

  • Coupling reactions between piperidine derivatives and quinazolinone precursors under reflux conditions.
  • Stepwise alkylation/oxidation of hexyl chains using catalysts like potassium carbonate (K₂CO₃) to mediate nucleophilic substitutions .
  • Solvent optimization : Acetic acid or dimethylformamide (DMF) is often used for refluxing to achieve high-purity intermediates .
  • Purification : Final products are isolated via recrystallization (e.g., from THF or acetone) or column chromatography .
    Key challenges include controlling steric hindrance from the trifluoromethylphenyl group and ensuring regioselectivity in the quinazolinone core .

Basic: Which spectroscopic techniques are critical for confirming the structure?

  • ¹H/¹³C NMR : Identifies hydrogen environments (e.g., piperidine N-H at δ 3.1–3.5 ppm) and carbon signals for the sulfanylidene (C=S) group (~190 ppm) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns of the dioxoloquinazolinone core .
    Multi-dimensional NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals in the piperidine and hexyl regions .

Advanced: How can researchers optimize the synthesis yield?

  • Catalyst screening : Triethylamine or palladium-based catalysts improve coupling efficiency in sterically hindered reactions .
  • Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • AI-driven optimization : Tools like COMSOL Multiphysics simulate reaction kinetics to identify ideal conditions (e.g., reagent stoichiometry, pH) .
    Post-synthetic HPLC analysis ensures ≥95% purity, with yields typically ranging from 70–85% .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to confirm bond connectivity in the dioxoloquinazolinone ring .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aligning discrepancies between experimental and theoretical data .
  • Batch analysis : Compare spectra across multiple synthetic batches to distinguish artifacts from true structural features .

Basic: What structural features influence the compound’s reactivity?

  • Piperidine moiety : The 4-hydroxy-4-[3-(trifluoromethyl)phenyl] group introduces steric bulk, affecting nucleophilic substitution rates .
  • Sulfanylidene (C=S) group : Enhances electrophilicity at the quinazolinone C8 position, enabling thiol-disulfide exchange reactions .
  • Hexyl linker : Flexibility impacts binding affinity in biological assays, requiring conformational analysis via molecular dynamics .

Advanced: How can computational methods predict biological interactions?

  • Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina, focusing on the quinazolinone core’s π-π stacking with aromatic residues .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the piperidine hydroxyl group) .
  • ADME prediction : Tools like SwissADME assess bioavailability, highlighting metabolic liabilities (e.g., sulfanylidene oxidation) .

Basic: What purification methods are recommended post-synthesis?

  • Recrystallization : Use THF or acetone to isolate high-purity crystals (melting points: 260–300°C) .
  • Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts, ensuring ≥95% purity for biological testing .

Advanced: What challenges arise in scaling up synthesis to pilot scale?

  • Solvent recovery : Optimize DMF recycling to reduce costs and environmental impact .
  • Heat dissipation : Use flow reactors to manage exothermic reactions during piperidine coupling .
  • Process analytical technology (PAT) : Implement in-line NMR or IR for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.